![molecular formula C20H16FN5OS B2960735 N-(4-fluorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891117-50-3](/img/structure/B2960735.png)
N-(4-fluorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16FN5OS and its molecular weight is 393.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A series of compounds structurally related to the specified chemical, particularly those incorporating fluorobenzyl and triazolo[4,3-b]pyridazine moieties, have been synthesized and tested for their anticonvulsant properties. These compounds have demonstrated significant efficacy in models of seizure disorders, suggesting potential applications in the treatment of epilepsy and related conditions. Notably, studies have identified specific derivatives that exhibit promising profiles, including high potency and selectivity for certain receptor subtypes, which could lead to the development of new antiepileptic drugs (Kelley et al., 1995), (Kelley et al., 1995).
Anticancer Effects
Research into the anticancer applications of compounds with a similar structural framework has uncovered several candidates with potent activity against various cancer cell lines. Modification of the core structure, such as the incorporation of alkylurea or fluorine substitutions, has led to derivatives with enhanced antiproliferative activities, reduced toxicity, and improved inhibitory effects against key oncogenic pathways, including PI3Ks and mTOR. These findings suggest the potential utility of these compounds in cancer therapy, especially in targeting resistant cancer types or minimizing adverse effects associated with treatment (Wang et al., 2015).
Antifungal Activity
The synthesis and biological evaluation of novel derivatives bearing similarities to the compound have also shown significant antifungal activities. Such studies have identified compounds with potent inhibitory effects against a range of Candida species, highlighting their potential as new antifungal agents. This is particularly relevant in the context of increasing resistance to existing antifungal drugs and the need for more effective treatments for fungal infections (Çavușoğlu et al., 2018).
PI3K Inhibitor Applications
Some derivatives structurally related to N-(4-fluorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide have been identified as potent PI3K inhibitors. These compounds exhibit remarkable anticancer effects with low toxicity, suggesting their utility as therapeutic agents targeting the PI3K pathway, a critical regulator of cell growth, proliferation, and survival. The development of such inhibitors is crucial for the treatment of cancers with dysregulated PI3K signaling (Wang et al., 2015).
Wirkmechanismus
Target of Action
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is a structural motif found in various bioactive compounds . Depending on the specific substitutions and stereochemistry, such compounds can interact with a variety of biological targets.
Mode of Action
The mode of action would depend on the specific biological target of the compound. Generally, compounds with this structure can form hydrogen bonds and hydrophobic interactions with their targets, leading to changes in the target’s activity .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects .
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-16-8-6-14(7-9-16)12-22-19(27)13-28-20-24-23-18-11-10-17(25-26(18)20)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNAYKPHNDHMAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2960654.png)
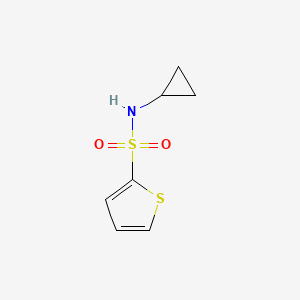
![4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2960657.png)
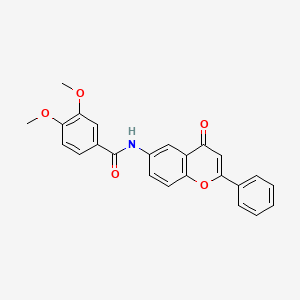
![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2960659.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2960661.png)
![Methyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2960667.png)
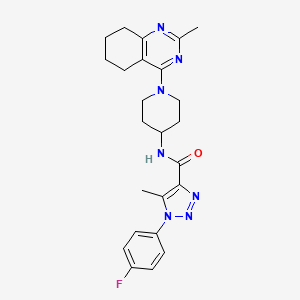
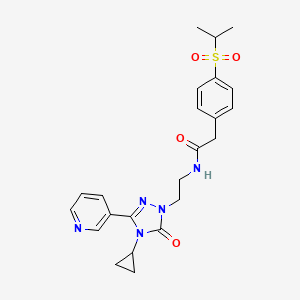
![3-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2960670.png)

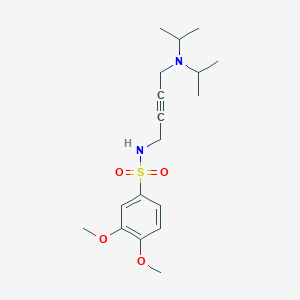
![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)
![ethyl 4-(2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2960675.png)